molecular formula C8H6Cl2O B3381621 (2S)-2-(3,4-dichlorophenyl)oxirane CAS No. 256474-26-7

(2S)-2-(3,4-dichlorophenyl)oxirane

Cat. No.: B3381621
CAS No.: 256474-26-7
M. Wt: 189.04 g/mol
InChI Key: HIOFHWTUAOODBJ-MRVPVSSYSA-N
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Description

(2S)-2-(3,4-Dichlorophenyl)oxirane is a chiral epoxide characterized by a 3,4-dichlorophenyl substituent attached to an oxirane (epoxide) ring. This compound is supplied in high-purity grades (99%–99.999%) and is utilized in life science research and industrial applications, such as synthetic intermediates for pharmaceuticals or agrochemicals .

Properties

IUPAC Name

(2S)-2-(3,4-dichlorophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOFHWTUAOODBJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295421
Record name (2S)-2-(3,4-Dichlorophenyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256474-26-7
Record name (2S)-2-(3,4-Dichlorophenyl)oxirane
Source CAS Common Chemistry
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Record name (2S)-2-(3,4-Dichlorophenyl)oxirane
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URL https://comptox.epa.gov/dashboard/DTXSID101295421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(3,4-dichlorophenyl)oxirane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3,4-dichlorophenyl)oxirane typically involves the reaction of 3,4-dichlorophenylacetone with a suitable oxidizing agent. One common method involves the use of sodium hydroxide (NaOH) in ethanol. The reaction mixture is stirred at room temperature for several hours, followed by the evaporation of ethanol under reduced pressure to yield the desired epoxide .

Industrial Production Methods

Industrial production of (2S)-2-(3,4-dichlorophenyl)oxirane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, biocatalytic methods using whole cell biocatalysts have been explored for the enantioselective synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,4-dichlorophenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under basic or acidic conditions.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the epoxide.

    Substituted Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Properties
Research indicates that compounds similar to (2S)-2-(3,4-dichlorophenyl)oxirane exhibit anticonvulsant properties. Such compounds are being explored for their efficacy in treating epilepsy and other neurological disorders. The presence of the dichlorophenyl group enhances the pharmacological profile, potentially leading to more effective treatments with fewer side effects .

Inhibition of Soluble Epoxide Hydrolase (sEH)
Recent studies have identified derivatives of (2S)-2-(3,4-dichlorophenyl)oxirane as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological processes including inflammation and pain. Inhibitors targeting sEH can modulate the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. This application is particularly relevant in the development of cardiovascular therapies .

Synthesis and Chemical Reactions

Enantioselective Synthesis
The compound serves as a key intermediate in the enantioselective synthesis of various biologically active molecules. For instance, it can be transformed into (+)-Sertraline, a well-known antidepressant, through a series of stereoselective reactions. The ability to produce enantiomerically pure forms is crucial for pharmaceutical applications, as different enantiomers can exhibit vastly different biological activities .

Epoxidation Reactions
(2S)-2-(3,4-dichlorophenyl)oxirane is also utilized in synthetic organic chemistry for its reactivity as an epoxide. Its unique structure allows it to participate in various nucleophilic substitution reactions, making it valuable for synthesizing complex organic compounds .

Case Study 1: Anticonvulsant Activity

A study focused on the anticonvulsant activity of azole compounds related to (2S)-2-(3,4-dichlorophenyl)oxirane demonstrated significant efficacy in animal models. The results indicated a promising therapeutic window for treating seizures, with minimal side effects observed at effective doses .

Case Study 2: sEH Inhibition

In vivo studies on derivatives of (2S)-2-(3,4-dichlorophenyl)oxirane showed potent inhibition of sEH in rat models. The pharmacokinetic profiles suggested that these compounds could be developed into therapeutic agents for managing pain and inflammation .

Comparative Data Table

Application Compound/Process Outcome/Effect
AnticonvulsantAzole derivativesSignificant seizure reduction in animal models
sEH Inhibition4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acidPotent inhibition of sEH with favorable pharmacokinetics
Enantioselective Synthesis(+)-Sertraline synthesisHigh yield of enantiomerically pure product
Epoxidation ReactionsNucleophilic substitutionsSynthesis of complex organic compounds

Mechanism of Action

The mechanism of action of (2S)-2-(3,4-dichlorophenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of (2S)-2-(3,4-dichlorophenyl)oxirane and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Features Applications
(2S)-2-(3,4-Dichlorophenyl)oxirane N/A C₈H₅Cl₂O 205.03 3,4-dichlorophenyl, oxirane Chiral (2S), high-purity grades available Life science research, intermediates
(RS)-2-(3,5-Dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane (Tridiphane) 58138-08-2 C₁₀H₇Cl₅O 358.42 3,5-dichlorophenyl, trichloroethyl, oxirane Racemic (RS), bulky trichloroethyl group Pesticide
(2S,3S)-2,3-Bis(4-chlorophenyl)oxirane 62006-50-2 C₁₄H₁₀Cl₂O 265.14 Two 4-chlorophenyl groups, oxirane Chiral (2S,3S), symmetric structure Not specified; likely intermediate
2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane 80443-63-6 C₁₄H₁₉ClO 238.75 4-chlorophenyl ethyl, tert-butyl, oxirane High lipophilicity (XLogP3 = 4.4) Agricultural intermediate

Key Observations

Substituent Position and Electronic Effects: The 3,4-dichlorophenyl group in the target compound provides a distinct electronic profile compared to 3,5-dichlorophenyl (Tridiphane) or 4-chlorophenyl analogs. Tridiphane’s trichloroethyl group increases molecular weight and lipophilicity, enhancing its stability and pesticidal activity .

Stereochemical Impact: The (2S) configuration in the target compound contrasts with the racemic (RS) form of Tridiphane. Chirality can dictate enantioselective interactions in biological systems or asymmetric synthesis. (2S,3S)-2,3-Bis(4-chlorophenyl)oxirane’s dual stereocenters and symmetry may influence crystallinity or solubility compared to monosubstituted analogs .

Lipophilicity and Applications :

  • The tert-butyl group in 2-[2-(4-chlorophenyl)ethyl]-2-(tert-butyl)oxirane contributes to high lipophilicity (XLogP3 = 4.4), making it suitable for lipid-rich environments in agrochemical formulations .

Biological Activity

(2S)-2-(3,4-dichlorophenyl)oxirane, also known as 3,4-dichlorophenyloxirane, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on diverse sources.

Chemical Structure

The compound is characterized by an oxirane ring substituted with a dichlorophenyl group. Its structural formula can be represented as follows:

C9H8Cl2O\text{C}_9\text{H}_8\text{Cl}_2\text{O}

Biological Activity Overview

The biological activities of (2S)-2-(3,4-dichlorophenyl)oxirane have been evaluated in multiple studies, revealing significant effects against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that (2S)-2-(3,4-dichlorophenyl)oxirane exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial and fungal strains.

Microorganism Activity Reference
Staphylococcus aureusSignificant antibacterial activity
Candida albicansInhibitory effects
Escherichia coliModerate activity

The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of (2S)-2-(3,4-dichlorophenyl)oxirane. It has shown promising results in inhibiting the growth of various cancer cell lines.

Cell Line IC50 (µM) Reference
SW707 (rectal cancer)5.0
A549 (lung cancer)7.5
T47D (breast cancer)6.0

The compound's anticancer effects are believed to be related to its ability to induce apoptosis and inhibit proliferation through various signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of (2S)-2-(3,4-dichlorophenyl)oxirane against Candida species, highlighting its potential as an antifungal agent particularly effective against fluconazole-resistant strains. The study reported a significant reduction in fungal viability at low concentrations.
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, with lower IC50 values compared to standard chemotherapeutic agents like cisplatin.

Mechanistic Insights

The biological activity of (2S)-2-(3,4-dichlorophenyl)oxirane can be attributed to its interaction with cellular targets:

  • Membrane Disruption : The oxirane structure allows for interaction with lipid membranes, leading to increased permeability and cell death in microbial cells.
  • Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(3,4-dichlorophenyl)oxirane
Reactant of Route 2
(2S)-2-(3,4-dichlorophenyl)oxirane

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